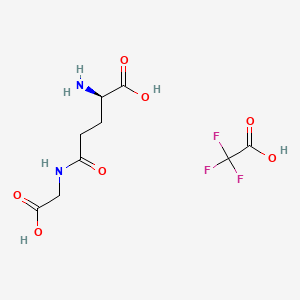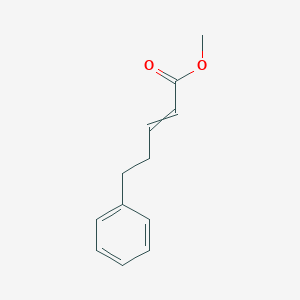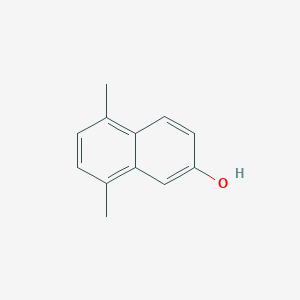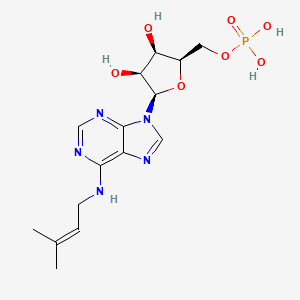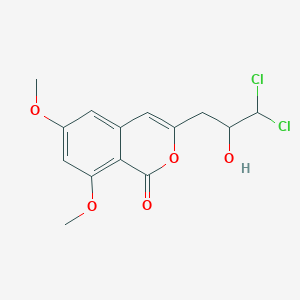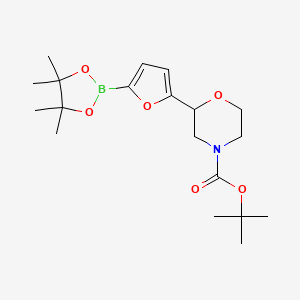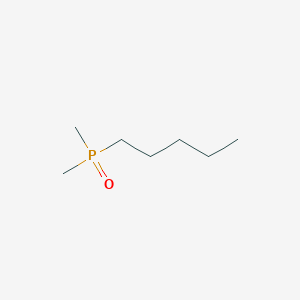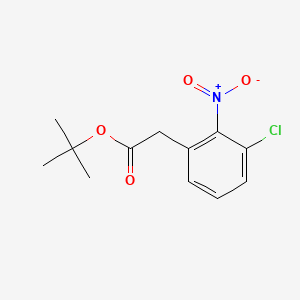
Tert-butyl 2-(3-chloro-2-nitrophenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(3-chloro-2-nitrophenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a chloro-substituted nitrophenyl group, and an acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(3-chloro-2-nitrophenyl)acetate typically involves the esterification of 2-(3-chloro-2-nitrophenyl)acetic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-(3-chloro-2-nitrophenyl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester bond.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Reduction: 2-(3-chloro-2-aminophenyl)acetate.
Hydrolysis: 2-(3-chloro-2-nitrophenyl)acetic acid and tert-butyl alcohol.
Applications De Recherche Scientifique
Tert-butyl 2-(3-chloro-2-nitrophenyl)acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly those targeting specific biological pathways.
Material Science: It may be used in the preparation of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of tert-butyl 2-(3-chloro-2-nitrophenyl)acetate depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitro and chloro groups can influence the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 2-(3-nitrophenyl)acetate
- Tert-butyl 2-(4-chloro-2-nitrophenyl)acetate
- Tert-butyl 2-(3-chloro-4-nitrophenyl)acetate
Uniqueness
Tert-butyl 2-(3-chloro-2-nitrophenyl)acetate is unique due to the specific positioning of the chloro and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C12H14ClNO4 |
|---|---|
Poids moléculaire |
271.69 g/mol |
Nom IUPAC |
tert-butyl 2-(3-chloro-2-nitrophenyl)acetate |
InChI |
InChI=1S/C12H14ClNO4/c1-12(2,3)18-10(15)7-8-5-4-6-9(13)11(8)14(16)17/h4-6H,7H2,1-3H3 |
Clé InChI |
FRBOQRQUMNMKSN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CC1=C(C(=CC=C1)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


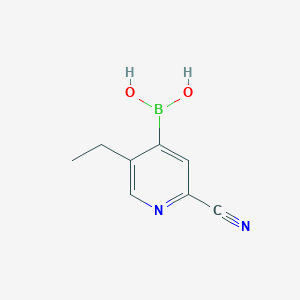
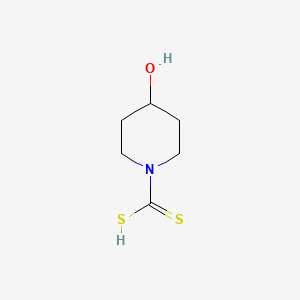
![(S)-4-((7H-Dibenzo[c,g]carbazol-7-yl)methyl)-2-methyl-4,5-dihydrooxazole](/img/structure/B14081969.png)
![2,8-Dimethylimidazo[1,2-a]pyrazin-6-amine](/img/structure/B14081971.png)
![3-(5-fluoro-2-hydroxyphenyl)-4-(2-fluorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14081979.png)
![Benzene, 4-[(2,2-dichloroethyl)sulfonyl]-1-methoxy-2-nitro-](/img/structure/B14081987.png)
